Cas no 127033-74-3 (N-(Cinnamoyl)-3-methoxyaniline)

N-(Cinnamoyl)-3-methoxyaniline is a synthetic organic compound featuring a cinnamoyl group linked to a 3-methoxyaniline moiety. This structure imparts unique reactivity and functional properties, making it valuable in organic synthesis and pharmaceutical intermediate applications. The cinnamoyl group enhances conjugation and stability, while the methoxy substituent influences electronic and steric characteristics, facilitating selective chemical transformations. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science. The compound's purity and consistent performance make it suitable for research requiring high specificity. Handling should adhere to standard safety protocols for aromatic amines and cinnamoyl derivatives.
N-(Cinnamoyl)-3-methoxyaniline structure
127033-74-3 structure
Product Name:N-(Cinnamoyl)-3-methoxyaniline
CAS No:127033-74-3
MF:C16H15NO2
MW:253.2958
MDL:MFCD00684323
CID:897419
PubChem ID:795596
Update Time:2025-10-30

N-(Cinnamoyl)-3-methoxyaniline Chemical and Physical Properties

Names and Identifiers

    • N-(Cinnamoyl)-3-methoxyaniline
    • 3-methoxy-cinnamanilide
    • N-(3-Methoxyphenyl)cinnamamide
    • FMX14267-B1
    • (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenaMide
    • (2E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
    • (2E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
    • m-Cinnamanisidide
    • (E)-N-(3-METHOXY-PHENYL)-3-PHENYL-ACRYLAMIDE
    • AK343140
    • Brexpiprazole Impurity 10
    • 2-Propenamide, N-(3-methoxyphenyl)-3-phenyl-
    • GVTLFGJNTIRUEG-ZHACJKMWSA-N
    • STK018620
    • BDBM50429761
    • N-(3-methoxyphenyl)-3-phenylacrylamide
    • BC2
    • 15116-41-3
    • CCG-356429
    • SR-01000205159-1
    • SCHEMBL247432
    • CHEMBL2336356
    • AB00081071-01
    • (E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
    • (2E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide #
    • SR-01000205159
    • 2-Propenamide, N-(3-methoxyphenyl)-3-phenyl-, (2E)-
    • AKOS003241002
    • DS-12414
    • F13054
    • MFCD00684323
    • 127033-74-3
    • MDL: MFCD00684323
    • Inchi: 1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
    • InChI Key: GVTLFGJNTIRUEG-ZHACJKMWSA-N
    • SMILES: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C(=C1[H])N([H])C(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Computed Properties

  • Exact Mass: 253.11000
  • Monoisotopic Mass: 253.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.176±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 118-120°C
  • Boiling Point: 463°C at 760 mmHg
  • Solubility: Insuluble (5.1E-3 g/L) (25 ºC),
  • PSA: 38.33000
  • LogP: 3.42010

N-(Cinnamoyl)-3-methoxyaniline Security Information

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Additional information on N-(Cinnamoyl)-3-methoxyaniline

Research Briefing on N-(Cinnamoyl)-3-methoxyaniline (CAS: 127033-74-3) in Chemical Biology and Pharmaceutical Applications

N-(Cinnamoyl)-3-methoxyaniline (CAS: 127033-74-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The compound's unique chemical structure, featuring a cinnamoyl group linked to a methoxyaniline moiety, suggests promising interactions with biological targets, making it a subject of intense study in drug discovery and development.

Recent studies have explored the synthesis and optimization of N-(Cinnamoyl)-3-methoxyaniline, with a focus on improving yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated the compound's stability under various conditions, which is critical for its potential use in pharmaceutical formulations. These studies have laid the groundwork for further exploration of its biological activities and mechanisms of action.

In vitro and in vivo studies have revealed that N-(Cinnamoyl)-3-methoxyaniline exhibits notable anti-inflammatory and antioxidant properties. The compound has been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, its antioxidant activity, demonstrated through assays measuring reactive oxygen species (ROS) scavenging, positions it as a candidate for treating oxidative stress-related conditions. These findings highlight the compound's dual functionality, which could be leveraged in the development of multifunctional therapeutics.

Further research has delved into the molecular mechanisms underlying the biological effects of N-(Cinnamoyl)-3-methoxyaniline. Transcriptomic and proteomic analyses have identified several signaling pathways modulated by the compound, including the NF-κB and MAPK pathways. These insights into its mechanism of action provide a foundation for targeted drug development and could lead to the identification of novel biomarkers for disease states. The compound's ability to modulate these pathways also suggests potential applications in oncology, where inflammation and oxidative stress play critical roles in tumor progression.

Despite these promising findings, challenges remain in the development of N-(Cinnamoyl)-3-methoxyaniline as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Researchers are currently exploring formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile. Additionally, structure-activity relationship (SAR) studies are underway to optimize its efficacy and reduce off-target effects. These efforts are crucial for advancing the compound toward clinical trials and eventual commercialization.

In conclusion, N-(Cinnamoyl)-3-methoxyaniline (CAS: 127033-74-3) represents a promising candidate for therapeutic development, with demonstrated anti-inflammatory and antioxidant activities. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its potential in treating various diseases. As the scientific community continues to investigate this compound, it is anticipated that new insights will emerge, further solidifying its role in the future of pharmaceutical innovation. This briefing underscores the importance of continued investment in research and development to unlock the full potential of N-(Cinnamoyl)-3-methoxyaniline and similar compounds in the field of chemical biology and medicine.

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